molecular formula C8H9BrFNO B1406159 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine CAS No. 1427361-35-0

2-(5-Bromo-2-fluorophenoxy)ethan-1-amine

Cat. No.: B1406159
CAS No.: 1427361-35-0
M. Wt: 234.07 g/mol
InChI Key: NVOQLGVJGQWWCH-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenoxy)ethan-1-amine is a chemical compound with potential applications in various fields of research and industry. It is characterized by the presence of bromine and fluorine atoms attached to a phenoxy group, which is further connected to an ethanamine moiety. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine typically involves the reaction of 5-bromo-2-fluorophenol with ethylene oxide in the presence of a base to form the corresponding phenoxyethanol. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenoxy)ethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanamine moiety can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction to form the corresponding ethylamine derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted phenoxyethanamines, imines, nitriles, and ethylamine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(5-Bromo-2-fluorophenoxy)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-fluorophenyl)ethan-1-amine
  • 2-(2-Bromo-5-fluorophenyl)ethan-1-amine
  • 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOQLGVJGQWWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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